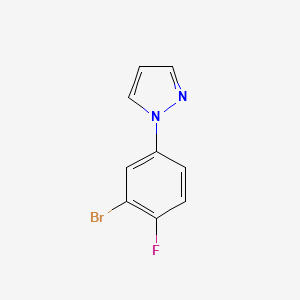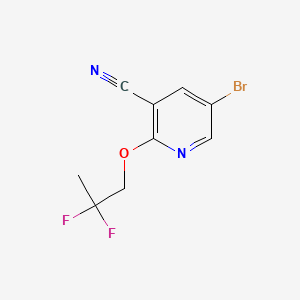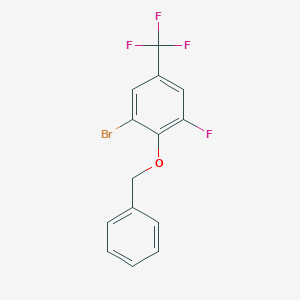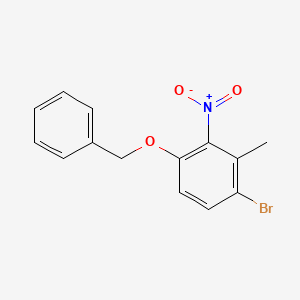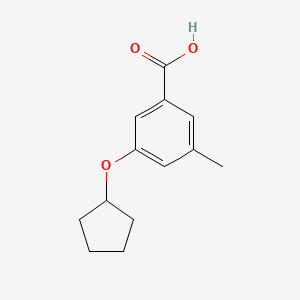![molecular formula C20H23ClN3NaO6S2 B14763932 Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide](/img/structure/B14763932.png)
Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HMR 1402 is a novel cardioselective ATP-sensitive potassium channel antagonist. It was initially developed by Aventis SA and is known for its potential therapeutic applications in cardiovascular diseases, particularly in preventing arrhythmias . The compound selectively blocks cardiac sarcolemmal ATP-sensitive potassium channels, which are crucial in regulating cardiac electrical activity during ischemic conditions .
準備方法
The synthesis of HMR 1402 involves several steps. Initially, an amine is converted into an amide by condensation with 5-chloro-2-methoxybenzoyl chloride. This amide undergoes chlorosulfonation, followed by reaction with ammonia to form the corresponding sulfonamide. Finally, the sulfonyl thiourea function is generated . Industrial production methods for HMR 1402 are not widely documented, but the synthetic route involves standard organic synthesis techniques.
化学反応の分析
HMR 1402 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify the sulfonyl thiourea group.
Substitution: The compound can undergo substitution reactions, particularly involving the sulfonyl and thiourea groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
HMR 1402 has several scientific research applications:
Cardiovascular Research: It is primarily used in studies related to cardiovascular diseases, particularly in preventing ischemia-induced arrhythmias.
Pharmacological Studies: The compound is used to investigate the role of ATP-sensitive potassium channels in cardiac function.
Intensive Care Medicine: Research has explored its effects on hepato-splanchnic oxygen exchange and metabolism during hyperdynamic porcine endotoxemia.
作用機序
HMR 1402 exerts its effects by selectively blocking cardiac sarcolemmal ATP-sensitive potassium channels. These channels consist of a pore-forming inward rectifying potassium channel (Kir6.2) and a regulatory subunit (sulfonylurea receptors, SUR2A). By blocking these channels, HMR 1402 prevents potassium efflux, reduces action potential duration, and mitigates heterogeneities in repolarization, thereby preventing re-entrant arrhythmias .
類似化合物との比較
HMR 1402 is compared with other ATP-sensitive potassium channel antagonists such as HMR 1883 and its sodium salt HMR 1098. These compounds also block cardiac sarcolemmal ATP-sensitive potassium channels but may have different selectivity and efficacy profiles . HMR 1402 is unique in its cardioselectivity and its ability to prevent ischemia-induced arrhythmias without significant effects on normal tissue .
Similar compounds include:
特性
分子式 |
C20H23ClN3NaO6S2 |
|---|---|
分子量 |
524.0 g/mol |
IUPAC名 |
sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide |
InChI |
InChI=1S/C20H24ClN3O6S2.Na/c1-28-9-10-30-17-5-3-13(11-18(17)32(26,27)24-20(22)31)7-8-23-19(25)15-12-14(21)4-6-16(15)29-2;/h3-6,11-12H,7-10H2,1-2H3,(H4,22,23,24,25,31);/q;+1/p-1 |
InChIキー |
MVLLXSIHSZURSA-UHFFFAOYSA-M |
正規SMILES |
COCCOC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)[N-]C(=S)N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


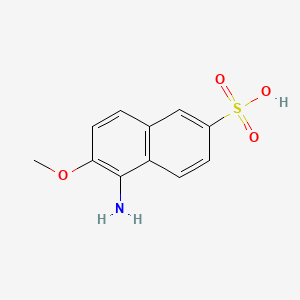
![Naphtho[2,3-C][1,2]oxazole](/img/structure/B14763864.png)
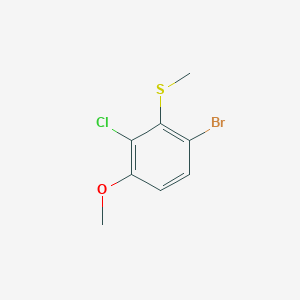
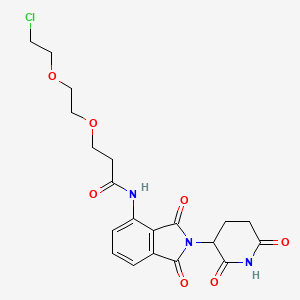
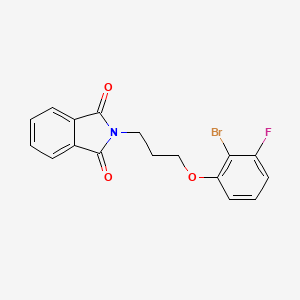
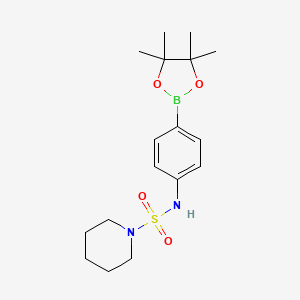
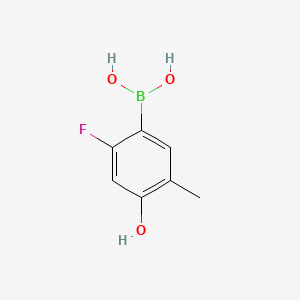

![1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1S,2S,4R)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one](/img/structure/B14763909.png)
